molecular formula C10H8ClNO4 B1392529 (7-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid CAS No. 1189732-94-2

(7-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid

Cat. No. B1392529
M. Wt: 241.63 g/mol
InChI Key: MLAAEUSPMBUSEJ-UHFFFAOYSA-N
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Description

“(7-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid” is a chemical compound with the CAS Number: 1189732-94-2 . It has a molecular weight of 241.63 . The IUPAC name for this compound is “(7-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid” and its InChI Code is 1S/C10H8ClNO4/c11-6-1-2-7-8 (3-6)16-5-9 (13)12 (7)4-10 (14)15/h1-3H,4-5H2, (H,14,15) .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI Code: 1S/C10H8ClNO4/c11-6-1-2-7-8 (3-6)16-5-9 (13)12 (7)4-10 (14)15/h1-3H,4-5H2, (H,14,15) .


Physical And Chemical Properties Analysis

The compound is a solid . Its molecular weight is 241.63 g/mol . The IUPAC name is “(7-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid” and its InChI Code is 1S/C10H8ClNO4/c11-6-1-2-7-8 (3-6)16-5-9 (13)12 (7)4-10 (14)15/h1-3H,4-5H2, (H,14,15) .

Scientific Research Applications

Antibacterial Activity

(7-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid derivatives have been studied for their antibacterial properties. For example, compounds synthesized with this structure demonstrated significant antibacterial activity against various strains such as E. coli, Staphylococcus aureus, Bacillus sps, Pseudomonas, K. Pneumoniae, and E. Faecalis. These compounds are synthesized using O-Amino Phenol and Maleic Anhydride, further modified with substituted aromatic amines. Their structures were confirmed through IR, NMR, and Mass Spectra analysis (Kadian, Maste, & Bhat, 2012).

Antimicrobial and Antioxidant Properties

Another study focused on the synthesis of benzoxazinyl pyrazolone arylidenes, starting from methyl-(3,4-dihydro-3-oxo-2H-1,4-benzoxazin-2-yl) acetate. These compounds were then screened for their in vitro antimicrobial and antioxidant activities. This research indicates the potential of benzoxazin derivatives in developing new antimicrobial and antioxidant agents (Sonia, Thachil, Parameswaran, & Kochupappy, 2013).

Structural Stability Studies

The compound's structural stability has been a subject of study. For instance, research on the resynthesis of NSC 341,964, a related compound, involved 7-chloro-2-(3-methylphenyl)-4H-3,1-benzoxazin-4-one. This study provided insights into the stability of such compounds under different conditions, which is crucial for understanding their potential applications (Johnson & Pattison, 1986).

Potential in Anticancer Research

In the context of anticancer research, derivatives of (7-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid have been explored. For example, studies have synthesized compounds with this structure to evaluate their effect on the proliferation and mitotic index of cultured L1210 cells and their impact on the survival of mice bearing P388 leukemia, highlighting their potential as anticancer agents (Temple, Wheeler, Comber, Elliott, & Montgomery, 1983).

Role in Synthesizing Cyclic Hydroxamic Acids and Lactams

The synthesis of cyclic hydroxamic acids and lactams with a 2,3-dioxo-1,4-benzoxazine skeleton, including derivatives of the compound , has been reported. These derivatives were derived from ethyl 2-nitrophenyl oxalate and showed potential in creating bioactive compounds found in Gramineae (Hartenstein & Sicker, 1993).

Safety And Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

2-(7-chloro-3-oxo-1,4-benzoxazin-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO4/c11-6-1-2-7-8(3-6)16-5-9(13)12(7)4-10(14)15/h1-3H,4-5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLAAEUSPMBUSEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C2=C(O1)C=C(C=C2)Cl)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(7-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid

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